

photochemical and photophysical properties of D149 dye

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Compound of Interest

Compound Name: D149 Dye

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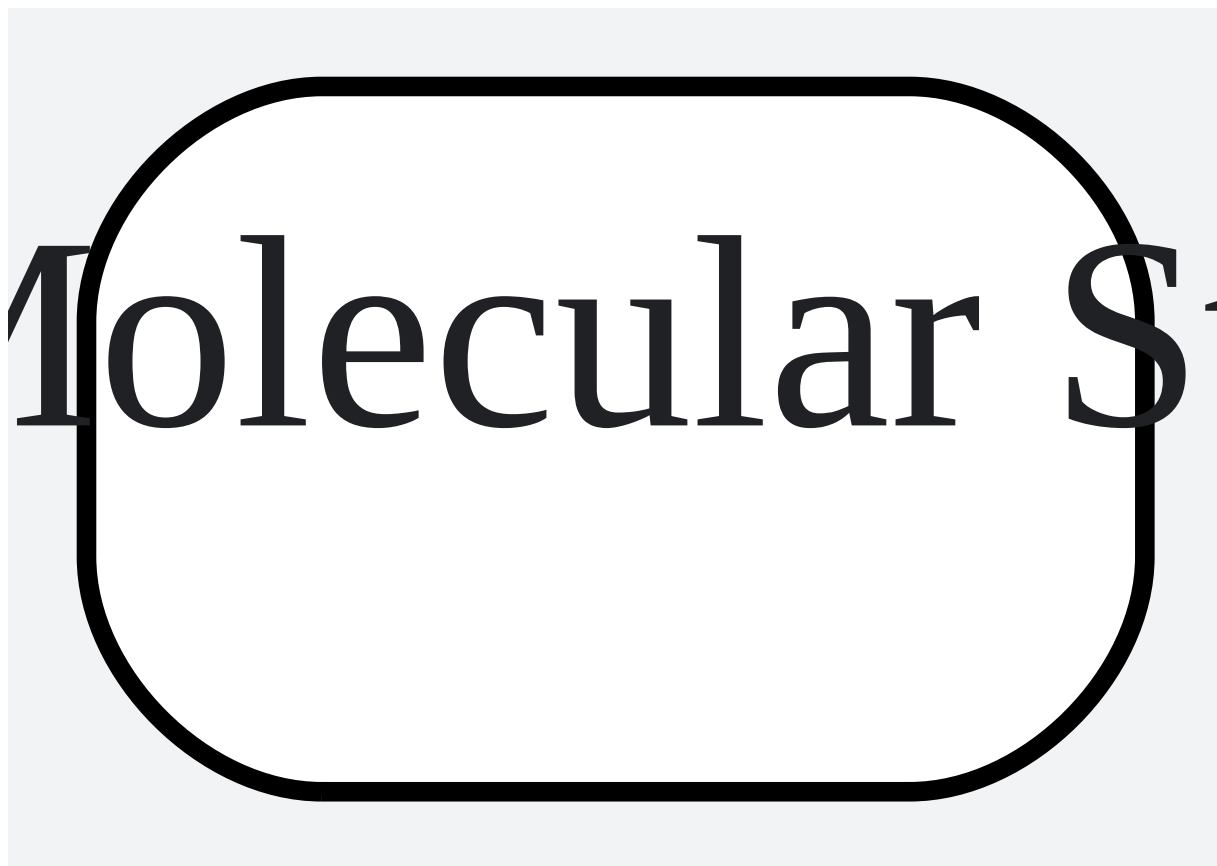
An In-depth Technical Guide to the Photochemical and Photophysical Properties of **D149 Dye**

Abstract

D149, a metal-free indoline dye, is a highly effective sensitizer in dye-sensitized solar cells (DSSCs), having achieved significant solar energy conversion efficiencies of up to 9%.^{[1][2]} Its prominence stems from a high molar absorption coefficient and efficient electron injection capabilities.^[2] This technical guide provides a comprehensive analysis of the core photochemical and photophysical properties of D149, intended for researchers, scientists, and professionals in materials science and drug development. The document details its absorption, emission, and excited-state dynamics, explores photochemical behaviors like isomerization and aggregation, and outlines its electrochemical properties in the context of DSSC applications. Key experimental methodologies are also described to facilitate reproducible research.

Molecular Structure of D149

D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a D- π -A (donor- π -bridge-acceptor) organic dye.^[3] The central indoline group serves as the electron donor, conjugated through a π -bridge to electron-accepting rhodanine-3-acetic acid groups, which also anchor the dye to semiconductor surfaces.^[2]



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Caption: Chemical structure of the D149 indoline dye.

Photophysical Properties

The photophysical characteristics of D149 are highly sensitive to its environment, including solvent polarity and physical state (solution vs. adsorbed on a surface).

Absorption and Emission Characteristics

D149 exhibits a strong absorption band in the visible region (around 525–550 nm), which is attributed to an intense intramolecular charge transfer (ICT) transition from the indoline donor

to the rhodanine acceptor.[1][2] A second significant absorption band (S2) is located in the near-UV region.[1] The molar absorption coefficient (ϵ) for D149 is notably high, reported as $77,700 \text{ dm}^3 \text{ mol}^{-1} \text{ cm}^{-1}$ at 550 nm and $68,700 \text{ M}^{-1} \text{ cm}^{-1}$ at 540 nm.[4][5]

The emission spectra are broader and less resolved in polar solvents compared to nonpolar ones, with a significant Stokes shift observed in acetonitrile and methanol.[1]

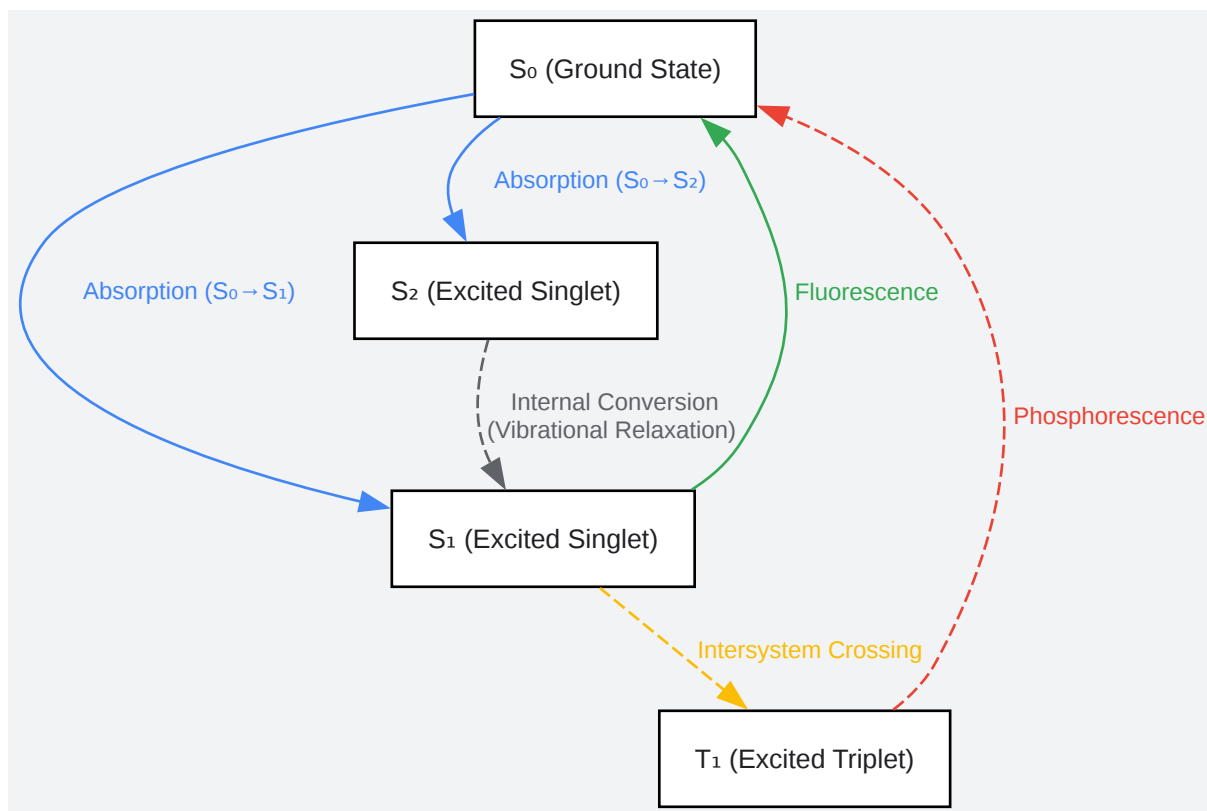
Table 1: Steady-State Absorption and Emission Data for D149 in Various Solvents

Solvent	Dielectric Constant (ϵ_r)	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Stokes Shift (cm^{-1})
Benzene	2.2	525	580	1850
Acetonitrile	36	540	640	3140
Methanol	33	550	667	4018

Data sourced from[1].

Excited-State Dynamics

The deactivation of the excited state of D149 is a critical process for its function in DSSCs. The primary photophysical pathways following photoexcitation are fluorescence and non-radiative decay.



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Caption: Jablonski diagram illustrating key photophysical processes.

The fluorescence lifetime (τ_f) of D149 is surprisingly short in many solvents, typically in the range of 100–800 ps.^{[1][4]} However, this lifetime increases significantly to over 2 ns when the dye is embedded in rigid polymer matrices (like PMMA) or adsorbed on a non-injecting semiconductor surface like ZrO_2 , which is attributed to the blocking of internal motion.^{[1][2]}

Table 2: Fluorescence Lifetimes (τ_f) of D149 in Different Environments

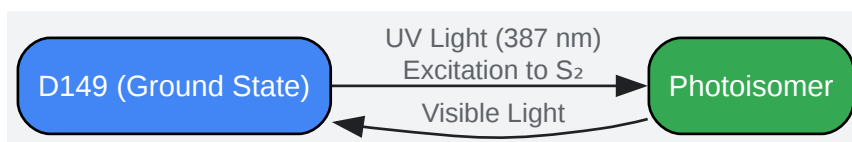
Environment	Lifetime Component 1 (ps)	Lifetime Component 2 (ps)	Lifetime Component 3 (ps)	Average Lifetime (τ_{avg} , ps)
Acetonitrile	10 (43%)	330 (57%)	-	-
Methanol	2.5 (18%)	13 (48%)	103 (34%)	-
Toluene	-	-	-	100-800*
on TiO ₂	-	-	-	84
on ZrO ₂	-	-	-	640
on Al ₂ O ₃	2.3 (60%)	16	120	-

Range reported across various solvents. Data sourced from[1][6].

Photochemical Properties

Photoisomerization

Upon irradiation with UV light, which excites the S₂ state, D149 in solution undergoes a reversible photoisomerization.[1] This process leads to the formation of a photoproduct with a slightly red-shifted absorption maximum (from 530 nm to 537 nm in acetonitrile).[1] The reaction can be reversed by subsequent irradiation with visible light.[1][2] NMR spectroscopy has been used to identify the specific double bond involved in this isomerization.[1]



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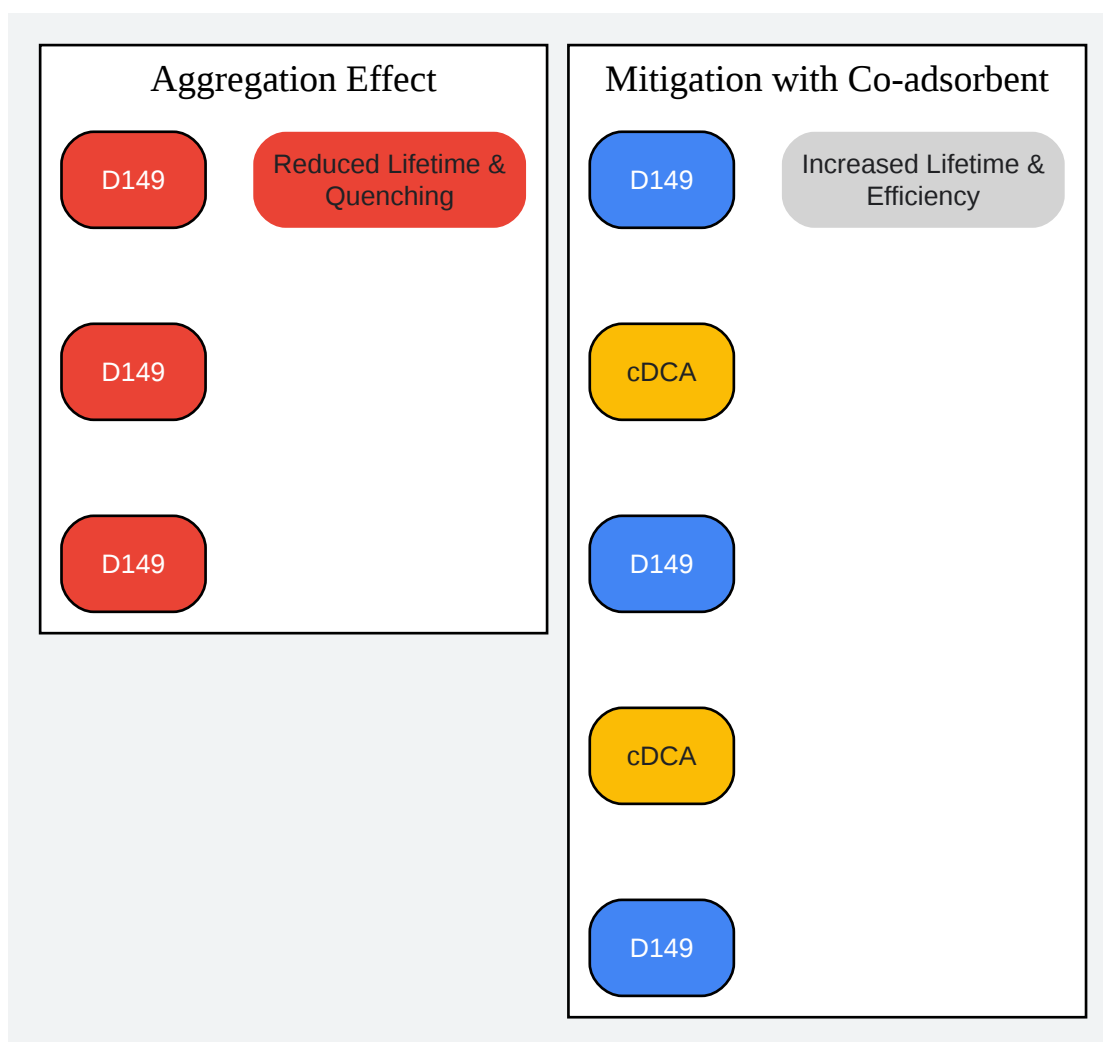
Caption: Reversible photoisomerization of **D149 dye**.

Aggregation on Surfaces

When adsorbed onto semiconductor surfaces like TiO₂, D149 molecules can interact with each other, leading to the formation of aggregates.[1][2] This aggregation is concentration-dependent

and fundamentally alters the photophysical properties of the dye, often leading to a dramatic reduction in fluorescence lifetime and a red-shift in emission.[1][2] Such aggregation can be detrimental to DSSC performance by creating competing deactivation pathways that reduce the electron injection yield.[2]

To mitigate this, co-adsorbents such as chenodeoxycholic acid (cDCA) are often used.[1] These molecules co-adsorb onto the semiconductor surface, increasing the distance between dye molecules and minimizing aggregation.[1]



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Caption: Aggregation of D149 on a surface and its prevention using a co-adsorbent.

Electrochemical Properties and Role in DSSCs

The efficiency of D149 in a DSSC is governed by the alignment of its energy levels with the semiconductor's conduction band and the electrolyte's redox potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters.^[7] For efficient operation, the LUMO level of the dye must be higher (more negative potential) than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure a driving force for electron injection.^[8] Conversely, the HOMO level must be lower (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to allow for efficient dye regeneration.^[8]

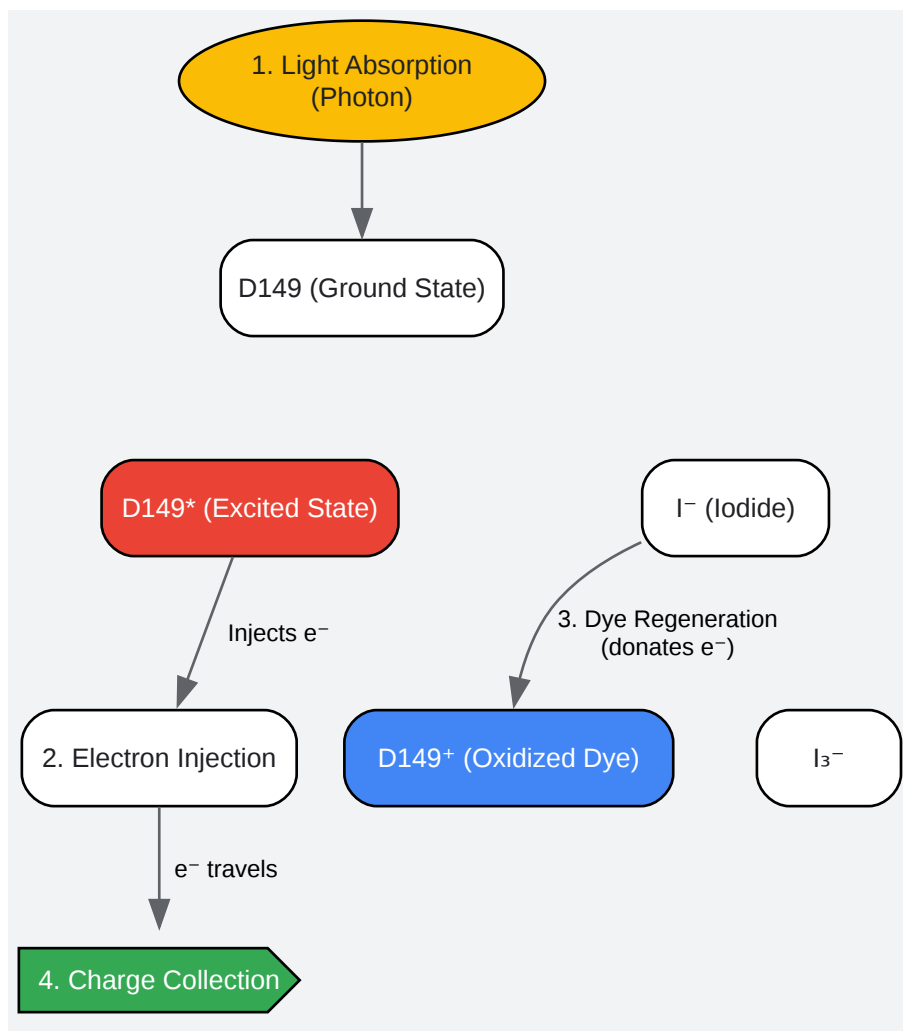
Table 3: Electrochemical and Energy Level Data for D149

Property	Value (eV)	Reference Electrode/Method
HOMO	-5.07	DFT Calculation
LUMO	-2.36	DFT Calculation
HOMO-LUMO Gap	2.71	DFT Calculation
Oxidation Potential	1.04 V	vs. NHE

Data sourced from^{[8][9][10]}. Note that values can vary based on the computational method or experimental conditions.

Electron Transfer Dynamics in DSSCs

The core function of D149 in a DSSC involves a series of electron transfer steps that must be kinetically favorable.



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Caption: Key electron transfer processes in a D149-sensitized solar cell.

When D149 is adsorbed on TiO₂, the electron injection process is extremely fast, occurring on timescales from femtoseconds to picoseconds.[6] Recombination of the injected electron with the oxidized dye is a competing loss pathway that occurs on a much slower timescale.[6]

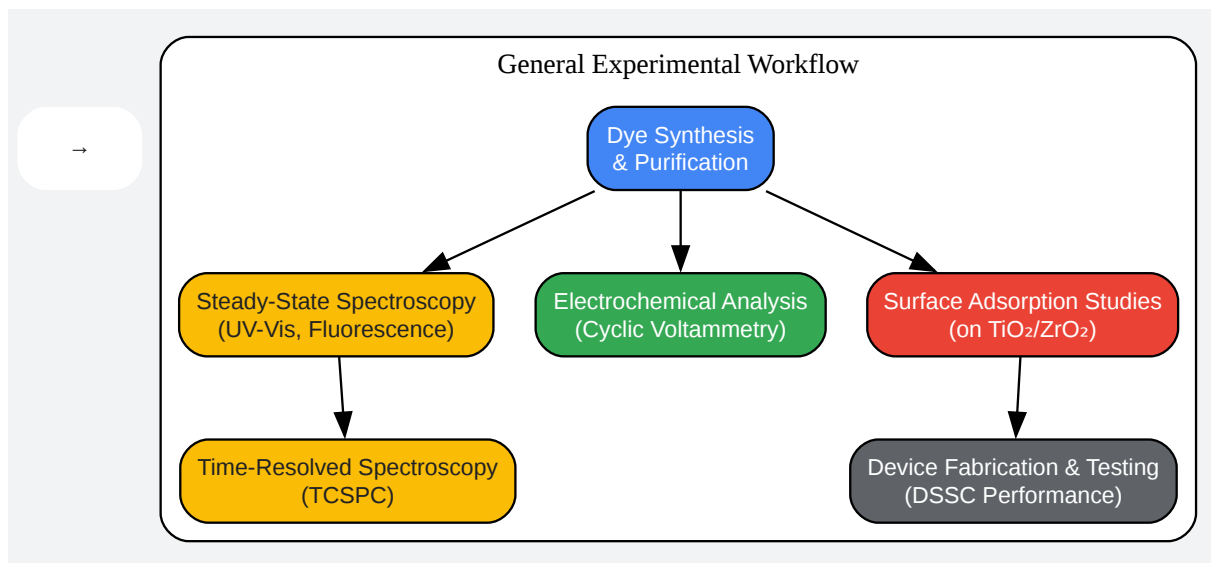
Table 4: Electron Dynamics of D149 on TiO₂

Process	Lifetime Component 1	Lifetime Component 2
Electron Injection	450 fs (47%)	32 ps (53%)
Recombination	920 ps (16%)	A long component (84%)

Data sourced from[6].

Key Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental protocols used to characterize D149.



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